molecular formula C40H60O2P4Pd+4 B13146718 Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium

Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium

Cat. No.: B13146718
M. Wt: 803.2 g/mol
InChI Key: BGDKIDAULRCGRC-UHFFFAOYSA-R
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Description

Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] is a coordination compound that features palladium as the central metal atom coordinated with bis(diethylphosphine) ligands through an oxydi-2,1-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] typically involves the reaction of palladium precursors with bis(diethylphosphine) ligands. One common method involves the use of palladium(II) chloride and bis(diethylphosphine) ligands in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound] are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles .

Scientific Research Applications

Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] exerts its effects involves coordination chemistry principles. The palladium center acts as a catalytic site, facilitating various chemical transformations through oxidative addition, reductive elimination, and ligand exchange processes. The oxydi-2,1-phenylene bridge and diethylphosphine ligands stabilize the palladium center and modulate its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bis[(oxydi-2,1-phenylene)bis[diphenylphosphine]palladium]: Similar structure but with diphenylphosphine ligands instead of diethylphosphine.

    Bis[(oxydi-2,1-phenylene)bis[dimethylphosphine]palladium]: Features dimethylphosphine ligands.

Uniqueness

Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows for tailored reactivity and selectivity in catalytic applications, making it a valuable compound in both academic and industrial research.

Properties

Molecular Formula

C40H60O2P4Pd+4

Molecular Weight

803.2 g/mol

IUPAC Name

[2-(2-diethylphosphaniumylphenoxy)phenyl]-diethylphosphanium;palladium

InChI

InChI=1S/2C20H28OP2.Pd/c2*1-5-22(6-2)19-15-11-9-13-17(19)21-18-14-10-12-16-20(18)23(7-3)8-4;/h2*9-16H,5-8H2,1-4H3;/p+4

InChI Key

BGDKIDAULRCGRC-UHFFFAOYSA-R

Canonical SMILES

CC[PH+](CC)C1=CC=CC=C1OC2=CC=CC=C2[PH+](CC)CC.CC[PH+](CC)C1=CC=CC=C1OC2=CC=CC=C2[PH+](CC)CC.[Pd]

Origin of Product

United States

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